Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate
Brand Name: Vulcanchem
CAS No.: 38747-00-1
VCID: VC2319253
InChI: InChI=1S/C12H10ClNO3/c1-2-17-12(16)11(15)10(7-14)8-3-5-9(13)6-4-8/h3-6,10H,2H2,1H3
SMILES: CCOC(=O)C(=O)C(C#N)C1=CC=C(C=C1)Cl
Molecular Formula: C12H10ClNO3
Molecular Weight: 251.66 g/mol

Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate

CAS No.: 38747-00-1

Cat. No.: VC2319253

Molecular Formula: C12H10ClNO3

Molecular Weight: 251.66 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate - 38747-00-1

Specification

CAS No. 38747-00-1
Molecular Formula C12H10ClNO3
Molecular Weight 251.66 g/mol
IUPAC Name ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate
Standard InChI InChI=1S/C12H10ClNO3/c1-2-17-12(16)11(15)10(7-14)8-3-5-9(13)6-4-8/h3-6,10H,2H2,1H3
Standard InChI Key CXPKQEMUHZDENZ-UHFFFAOYSA-N
SMILES CCOC(=O)C(=O)C(C#N)C1=CC=C(C=C1)Cl
Canonical SMILES CCOC(=O)C(=O)C(C#N)C1=CC=C(C=C1)Cl

Introduction

Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate is an organic compound with a complex structure, featuring a chlorophenyl group, a cyano group, and an oxo group. Its molecular formula is C12H10ClNO3, and it has a molecular weight of approximately 251.66 g/mol. This compound is of significant interest in scientific research due to its potential biological activities and applications in the synthesis of various heterocyclic compounds.

Preparation Methods

The synthesis of Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate typically involves the reaction of ethyl cyanoacetate with 4-chlorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification steps. Industrial production may employ continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution.

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

  • Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols under basic conditions.

Biological Activity

Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate exhibits notable antimicrobial and anticancer activities. It acts as an electrophile, potentially inhibiting specific enzymes or interfering with cellular processes. The chlorophenyl group facilitates binding interactions with enzymes and receptors, enhancing biological efficacy.

Biological ActivityDescription
Antimicrobial ActivityEffective against various bacterial strains
Anticancer ActivityInhibits proliferation of cancer cell lines, such as HCT-116 and HEP2

Research Findings

Research indicates that this compound is effective in inhibiting the growth of Gram-positive and Gram-negative bacteria at low concentrations. In vitro studies have shown its potential as an anticancer agent by inducing apoptosis and cell cycle arrest in cancer cells.

Applications in Scientific Research

Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate is used as an intermediate in the synthesis of heterocyclic compounds and is explored for its potential in developing pharmaceutical agents. Its unique properties make it valuable for studying biological interactions and developing new therapeutic agents.

Comparison with Similar Compounds

The presence of the chlorine atom distinguishes Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate from similar compounds like Ethyl 3-(4-bromophenyl)-3-cyano-2-oxopropanoate and Ethyl 3-(4-fluorophenyl)-3-cyano-2-oxopropanoate. Each analog has different reactivity and biological activity profiles due to variations in their substituents.

CompoundUnique FeaturesBiological Activity
Ethyl 3-(4-bromophenyl)-3-cyano-2-oxopropanoateBromine instead of chlorineLower antimicrobial potency
Ethyl 3-(4-fluorophenyl)-3-cyano-2-oxopropanoateFluorine substituentDifferent binding interactions
Ethyl 3-(4-methylphenyl)-3-cyano-2-oxopropanoateMethyl group enhances lipophilicityVariable anticancer activity

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